molecular formula C10H13N4O11PS B12671612 Inosine 5'-phosphosulfate CAS No. 29168-29-4

Inosine 5'-phosphosulfate

Cat. No.: B12671612
CAS No.: 29168-29-4
M. Wt: 428.27 g/mol
InChI Key: ZZYRPLIWDICTKO-KQYNXXCUSA-N
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Description

Inosine 5’-phosphosulfate is a compound that plays a significant role in various biochemical processes. It is a derivative of inosine, a purine nucleoside, and is involved in the metabolism of sulfur-containing compounds. This compound is essential for the biosynthesis of sulfated molecules, which are crucial for numerous biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Inosine 5’-phosphosulfate can be synthesized through chemoenzymatic methods. One common approach involves the use of adenosine 5’-phosphosulfate kinase and ATP sulfurylase enzymes to catalyze the formation of inosine 5’-phosphosulfate from inosine and adenosine 5’-phosphosulfate . The reaction conditions typically require a buffered aqueous solution with a pH range of 7.0 to 8.0 and a temperature of around 25°C to 37°C.

Industrial Production Methods

Industrial production of inosine 5’-phosphosulfate often employs whole-cell biocatalysts expressing the necessary enzymes. This method is advantageous due to its high specificity, product purity, and reaction efficiency . The use of genetically engineered microorganisms, such as Escherichia coli, allows for the large-scale production of inosine 5’-phosphosulfate with improved yields and reduced costs .

Chemical Reactions Analysis

Types of Reactions

Inosine 5’-phosphosulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from inosine 5’-phosphosulfate, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically using reducing agents.

    Substitution: Replacement of a functional group in inosine 5’-phosphosulfate with another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of inosine 5’-phosphosulfate can produce inosine 5’-phosphate, while substitution reactions can yield various inosine derivatives with different functional groups .

Scientific Research Applications

Inosine 5’-phosphosulfate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of inosine 5’-phosphosulfate involves its role as a sulfate donor in sulfation reactions. It transfers sulfate groups to various substrates, facilitating the biosynthesis of sulfated molecules. This process is catalyzed by sulfotransferase enzymes, which recognize inosine 5’-phosphosulfate as a substrate and mediate the transfer of the sulfate group . The molecular targets and pathways involved include adenosine receptors and various signaling pathways in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Inosine 5’-phosphosulfate is unique due to its specific role in the metabolism of sulfur-containing compounds and its involvement in various cellular processes. Its ability to act as a sulfate donor makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

29168-29-4

Molecular Formula

C10H13N4O11PS

Molecular Weight

428.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-4-hydroxy-5-(6-oxo-1H-purin-9-yl)-3-sulfooxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O11PS/c15-6-7(25-27(20,21)22)4(1-23-26(17,18)19)24-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)(H2,17,18,19)(H,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

ZZYRPLIWDICTKO-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OS(=O)(=O)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)OS(=O)(=O)O)O

Origin of Product

United States

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